2-(3-Azabicyclo[3.1.0]hexan-3-yl)ethanamine
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Overview
Description
2-(3-Azabicyclo[3.1.0]hexan-3-yl)ethanamine is a bicyclic amine compound that features a unique 3-azabicyclo[3.1.0]hexane structure.
Mechanism of Action
Target of Action
The 3-azabicyclo[3.1.0]hexane (3-ABH) fragment, which is present in the structure of 2-(3-Azabicyclo[3.1.0]hexan-3-yl)ethanamine, is often found in various natural and synthetic biologically active compounds . These compounds can act on various biological targets, including serotonin, noradrenaline, and dopamine reuptake inhibitors . They are also found in protease inhibitors, which show antiviral properties .
Mode of Action
For instance, 1-aryl-substituted 3-ABHs are efficient reuptake inhibitors of serotonin, noradrenaline, and dopamine . This suggests that this compound might interact with these neurotransmitters, altering their reuptake and thus affecting neural signaling.
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those involved in the neurotransmission of serotonin, noradrenaline, and dopamine, given the compound’s structural similarity to known reuptake inhibitors . Alterations in these pathways can have downstream effects on mood, cognition, pain perception, and other neurological functions.
Pharmacokinetics
The pharmacokinetics of 2-(3-Azabicyclo[31Similar compounds have been reported to have excellent pharmacokinetic profiles . The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of these compounds would impact their bioavailability and therapeutic efficacy.
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. If it acts as a reuptake inhibitor for serotonin, noradrenaline, and dopamine, it could increase the availability of these neurotransmitters in the synaptic cleft, enhancing their signaling and leading to changes in mood, cognition, and other neurological functions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-azabicyclo[3.1.0]hexan-3-yl)ethanamine typically involves cyclopropanation reactions. One common method is the palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones . This reaction provides high yields and diastereoselectivities, making it a practical route for the synthesis of this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale cyclopropanation reactions under controlled conditions to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(3-Azabicyclo[3.1.0]hexan-3-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using hydrogenation or other reducing agents.
Substitution: Nucleophilic substitution reactions are possible due to the presence of the amine group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
2-(3-Azabicyclo[3.1.0]hexan-3-yl)ethanamine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, including as an analgesic or antiviral agent.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
3-Azabicyclo[3.1.0]hexane derivatives: These compounds share the bicyclic structure and exhibit similar biological activities.
Piperidine derivatives: Structurally related but differ in the ring size and substitution patterns.
Uniqueness
2-(3-Azabicyclo[3.1.0]hexan-3-yl)ethanamine is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in drug design and other scientific applications.
Properties
IUPAC Name |
2-(3-azabicyclo[3.1.0]hexan-3-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c8-1-2-9-4-6-3-7(6)5-9/h6-7H,1-5,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGFCITIEXGVREG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1CN(C2)CCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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